molecular formula C9H11NO B13464365 3,3-Dimethyl-6-oxocyclohex-1-ene-1-carbonitrile

3,3-Dimethyl-6-oxocyclohex-1-ene-1-carbonitrile

Cat. No.: B13464365
M. Wt: 149.19 g/mol
InChI Key: QOFSGNOBRGDNLC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-6-oxocyclohex-1-ene-1-carbonitrile is an organic compound with the molecular formula C9H11NO. It is a derivative of cyclohexene, characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) on the cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-6-oxocyclohex-1-ene-1-carbonitrile can be achieved through several methods. One common approach involves the bromination of cyclohex-2-enone followed by cyanation. The procedure typically involves the following steps :

    Bromination: Cyclohex-2-enone is treated with bromine in the presence of a solvent like dichloromethane at low temperatures to form 2-bromo-2-cyclohexen-1-one.

    Cyanation: The brominated intermediate is then reacted with a cyanide source, such as sodium cyanide, to introduce the nitrile group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-6-oxocyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-6-oxocyclohex-1-ene-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block for the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-6-oxocyclohex-1-ene-1-carbonitrile depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-6-oxocyclohex-1-ene-1-carbonitrile is unique due to the presence of both a nitrile and a ketone group on the cyclohexene ring, which imparts distinct reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3,3-dimethyl-6-oxocyclohexene-1-carbonitrile

InChI

InChI=1S/C9H11NO/c1-9(2)4-3-8(11)7(5-9)6-10/h5H,3-4H2,1-2H3

InChI Key

QOFSGNOBRGDNLC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(=C1)C#N)C

Origin of Product

United States

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